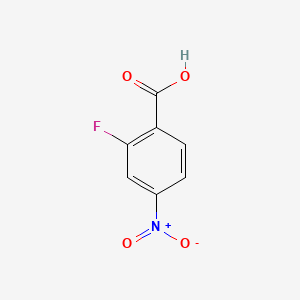

2-氟-4-硝基苯甲酸

概述

描述

2-Fluoro-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4FNO4 and its molecular weight is 185.11 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Fluoro-4-nitrobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190361. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-4-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

2-氟-4-硝基苯甲酸:科学研究应用的全面分析

药物增强剂: 2-氟-4-硝基苯甲酸已被发现能增强胰岛素与脂肪细胞的结合,表明它在改善胰岛素敏感性和可能有助于糖尿病管理方面具有潜在作用 .

有机合成: 该化合物用于研究取代吡啶与水杨酸磷酸二阴离子的反应,表明它可用于合成复杂的有机分子 .

水生毒性研究: 它在针对诸如Poecilia reticulata 和Tetrahymena pyriformis 等物种的水生毒性研究中得到应用,这些物种对于环境影响评估很重要 .

作用机制

Target of Action

It’s known that nitrobenzoic acids can interact with various biological targets, including enzymes and receptors, depending on their specific structures and substituents .

Mode of Action

Nitrobenzoic acids are often involved in electron transfer reactions, and the nitro group can undergo reduction to form a variety of reactive intermediates . The fluorine atom, being highly electronegative, can influence the electronic properties of the molecule, potentially affecting its interactions with biological targets .

Biochemical Pathways

Nitrobenzoic acids can participate in various biochemical reactions, including redox reactions and nucleophilic substitutions .

Pharmacokinetics

As a small, polar molecule, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. The nitro group may undergo metabolic reduction, and the compound is likely excreted in the urine .

Result of Action

Nitrobenzoic acids can induce oxidative stress and may have cytotoxic effects .

Action Environment

The action, efficacy, and stability of 2-Fluoro-4-nitrobenzoic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . For instance, the acidity or alkalinity of the environment can affect the ionization state of the carboxylic acid group, potentially influencing its interactions with biological targets .

安全和危害

未来方向

生化分析

Biochemical Properties

For instance, 4-Fluoro-2-nitrobenzoic acid has been found to enhance the binding of insulin to adipocytes , suggesting that 2-Fluoro-4-nitrobenzoic acid might have similar interactions.

Cellular Effects

Nitro compounds are known to have significant effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Nitro compounds are known to undergo various reactions, including reduction and coupling reactions . These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.

属性

IUPAC Name |

2-fluoro-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNO4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWFMFZFCKADEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307207 | |

| Record name | 2-Fluoro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-24-7 | |

| Record name | 2-Fluoro-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=403-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 403-24-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Fluoro-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

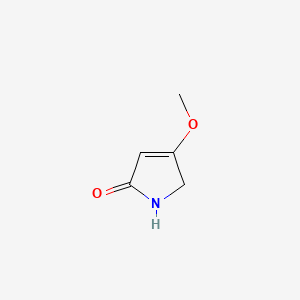

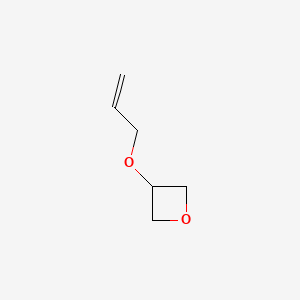

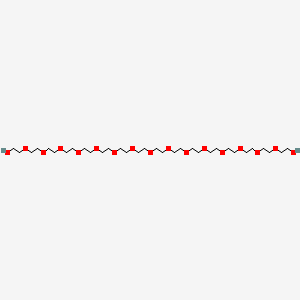

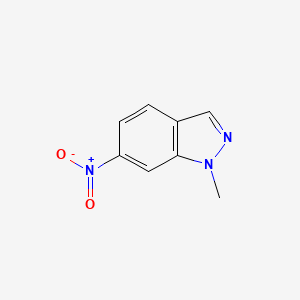

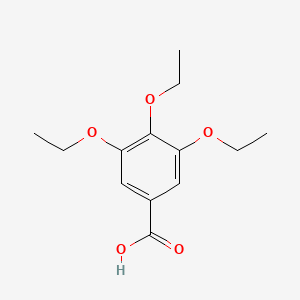

Feasible Synthetic Routes

Q1: What is the significance of the crystal structure of 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine?

A1: The crystal structure of 5-(2-Fluoro-4-nitrophenyl)-1,3,4-thiadiazole-2-amine, synthesized using 2-Fluoro-4-nitrobenzoic acid as a starting material, reveals key structural insights. [] The dihedral angle between the thiadiazole and benzene rings is 27.1° [], indicating a degree of twist between these two aromatic systems. This information helps understand the spatial arrangement of the molecule and its potential interactions with other molecules. Additionally, the crystal packing is stabilized by intermolecular N—H⋯N and C—H⋯O hydrogen bonds [], contributing to the compound's solid-state properties.

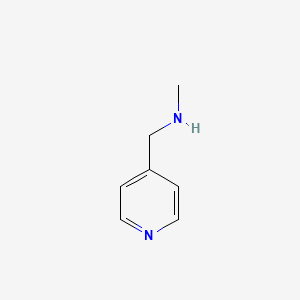

Q2: Can you describe a practical synthesis of 4-amino-2-fluoro-N-methyl-benzamide starting from 2-Fluoro-4-nitrobenzoic acid?

A2: The paper outlines a concise synthesis route:

- Oxidation: 2-Fluoro-4-nitrotoluene is oxidized to 2-Fluoro-4-nitrobenzoic acid using potassium permanganate and a phase transfer catalyst, achieving a 74% yield [].

- Chlorination and Amination: 2-Fluoro-4-nitrobenzoic acid is converted to N-methyl-2-fluoro-4-nitrobenzamide via chlorination and subsequent amination. This step boasts a high yield of 95% [].

- Hydrogenation: Finally, N-methyl-2-fluoro-4-nitrobenzamide undergoes hydrogenation using Pd/C as a catalyst, affording 4-amino-2-fluoro-N-methyl-benzamide in an excellent 98% yield [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1330437.png)